molecular formula C5H6N2O2 B13552062 5-hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde

5-hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B13552062
M. Wt: 126.11 g/mol
InChI Key: VPMPJWOZHSDORS-UHFFFAOYSA-N
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Description

5-Hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, agrochemistry, and material science. This compound is particularly interesting due to its unique structure, which includes a hydroxyl group, a methyl group, and an aldehyde group attached to the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde can be achieved through several methods. One common method involves the Vilsmeier-Haack reaction, where 1H-pyrazol-5(4H)-one is treated with N-methylformanilide and phosphorus oxychloride (POCl3) at low temperatures, followed by heating . Another method includes the oxidation of 1-methyl-5-amino-pyrazole using hydrogen peroxide in solvents like benzene or dimethylformamide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the Vilsmeier-Haack reaction due to its efficiency and high yield. The reaction conditions are optimized to ensure maximum production while maintaining the purity of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.

Major Products

    Oxidation: Formation of 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylic acid.

    Reduction: Formation of 5-hydroxy-1-methyl-1H-pyrazole-4-methanol.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

5-Hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 5-hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde involves its interaction with various molecular targets and pathways. The hydroxyl and aldehyde groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially inhibiting or activating specific biological pathways . The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of both a hydroxyl and an aldehyde group on the pyrazole ring. This combination of functional groups provides it with distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C5H6N2O2

Molecular Weight

126.11 g/mol

IUPAC Name

2-methyl-3-oxo-1H-pyrazole-4-carbaldehyde

InChI

InChI=1S/C5H6N2O2/c1-7-5(9)4(3-8)2-6-7/h2-3,6H,1H3

InChI Key

VPMPJWOZHSDORS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=CN1)C=O

Origin of Product

United States

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